

Torbafylline Pharmacological Profile & Experimental Data

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Compound Focus: Torbafylline

CAS No.: 105102-21-4

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The table below summarizes the core quantitative data and experimental methodologies for **torbafylline**:

Aspect	Details
Bioactivity & Mechanism	Phosphodiesterase (PDE) inhibitor. Attenuates protein hydrolysis by activating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1].

| **In Vivo Protocol (Muscle Function)** | **Animal Model**: Rats with chronically decreased blood supply to muscles [1]. **Dosage & Route**: 25 mg/kg, orally (p.o.) [1]. **Treatment Duration & Frequency**: Administered twice a day for a period of two weeks [1]. **Key Outcome**: Reversed the decrease in running time, suggesting improved muscle performance [1]. | **In Vivo Protocol (Muscle Atrophy Recovery)** | **Animal Model**: Rats recovering from 5 weeks of hindlimb suspension-induced atrophy [2]. **Key Outcome (Recovery)**: Accelerated recovery of soleus muscle. Led to faster return of mitochondrial volume densities and capillary-to-fiber ratios to baseline. Significantly improved muscle fatigue resistance after 4 weeks of recovery [2]. |

Frequently Asked Questions (FAQs) for Researchers

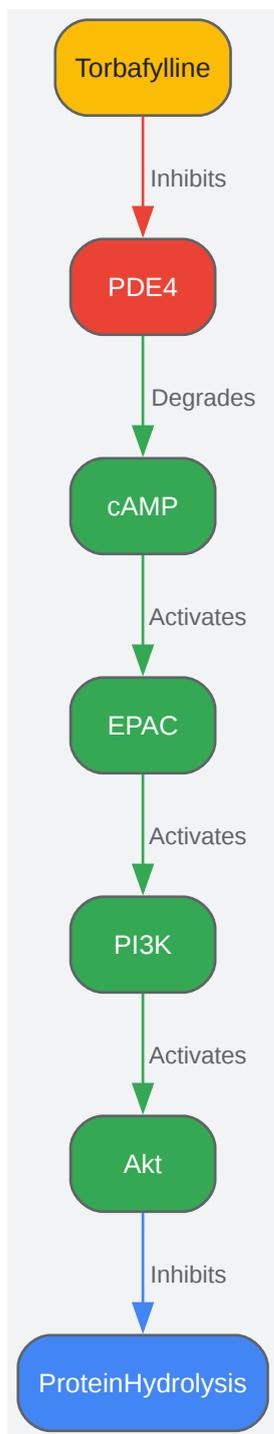
- **What is the primary mechanism of action of torbafylline?** **Torbafylline** is a xanthine derivative and a phosphodiesterase (PDE) inhibitor. Its primary action is attenuating burn-induced and cancer/sepsis-

related protein hydrolysis in skeletal muscle. This effect is mediated through its activation of the **PDE4/cAMP/EPAC/PI3K/Akt** signaling pathway [1].

- **What is an effective in vivo dosing regimen for torbafylline in rat models?** Research indicates that an oral dose of **25 mg/kg** is effective. For studies on muscle performance, a regimen of **25 mg/kg, administered twice daily for two weeks**, has been used. The compound has also shown effects when given daily over a three-week period [1].
- **Does torbafylline prevent or reverse muscle atrophy?** Evidence suggests **torbafylline** is more effective in **aiding recovery** rather than preventing atrophy. One study found that administering the drug *during* a muscle atrophy induction period (hindlimb suspension) was ineffective in preventing atrophic changes. However, administration *during the recovery period* resulted in a faster restoration of key structural and functional properties of the soleus muscle [2].

Torbafylline Signaling Pathway

The following diagram illustrates the signaling pathway through which **torbafylline** exerts its effects on muscle protein hydrolysis, based on the research data [1].



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Guidance for Further Optimization Work

The search results indicate that detailed process parameters for **torbafylline** (such as those related to chemical synthesis, formulation, or analytical method development) are not publicly available. To advance your research, consider these approaches:

- **Analytical Method Development:** For quantifying **torbafylline**, you would likely need to develop a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. You can follow a systematic approach involving **method scouting, optimization, robustness testing, and validation** [3].
- **Adopting Optimization Frameworks:** The general principles of **Process Parameter Optimization** used in other complex fields (like additive manufacturing) can be applied. This involves using structured frameworks like Design of Experiments (DoE) and machine learning to model the relationship between process inputs and desired outcomes, moving away from trial-and-error [4] [5].

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